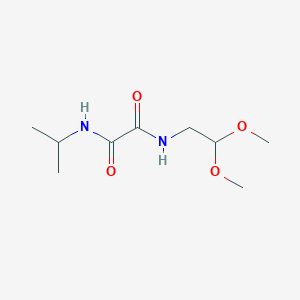

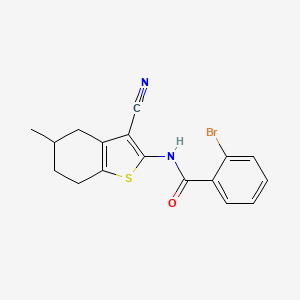

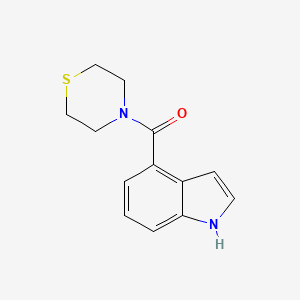

![molecular formula C12H9FN4O B6580029 7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640973-61-9](/img/structure/B6580029.png)

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives are nitrogen-containing heterocycles that are found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. The synthesis starts from esters of oxalic acid monoamides . These monoamides are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis

The molecular structure of “this compound” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point and its spectral data from 1H and 13C nuclear magnetic resonance spectroscopy and mass spectrometry .Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through specific interactions with different target receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under specific conditions, such as low-temperature conditions , which may influence their action and stability.

Avantages Et Limitations Des Expériences En Laboratoire

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several advantages and limitations when used in laboratory experiments. One of the major advantages is its ability to interact with various targets in the body, which can be used to study the pharmacological activities of the compound. In addition, the compound is relatively easy to synthesize and is commercially available. However, one of the major limitations is that it is not very stable in aqueous solutions, which can limit its use in certain types of experiments.

Orientations Futures

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied extensively in recent years due to its various pharmacological activities. However, there are still many areas of research which need to be explored in order to fully understand the potential of this compound. Some of the potential future directions include: further studies on the pharmacokinetics and pharmacodynamics of the compound; investigations into its potential for use in combination therapies; studies on its potential for use in the treatment of neurological disorders; and investigations into its potential for use in the treatment of metabolic disorders.

Méthodes De Synthèse

The synthesis of 7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is conducted using a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide with 1,2,4-triazole-3-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound. The second step involves the oxidation of the newly formed compound with a suitable oxidizing agent such as potassium permanganate.

Applications De Recherche Scientifique

7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied extensively in recent years in the field of medicinal chemistry due to its various pharmacological activities. It has been found to possess anti-inflammatory, antifungal, antiviral and antineoplastic activities. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, this compound has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Propriétés

IUPAC Name |

7-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-8-14-15-11-12(18)17(6-5-16(8)11)10-4-2-3-9(13)7-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXHTIDOEHCARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

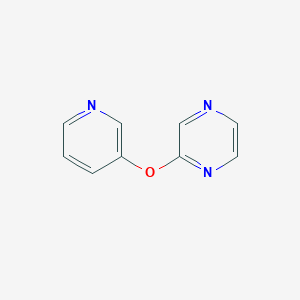

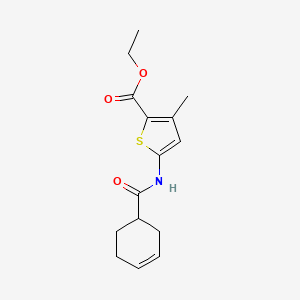

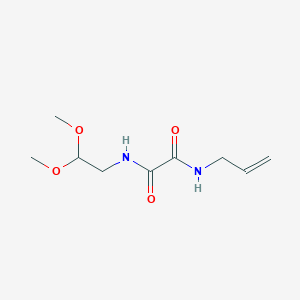

![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)

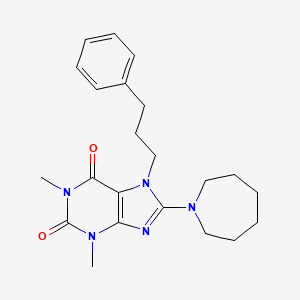

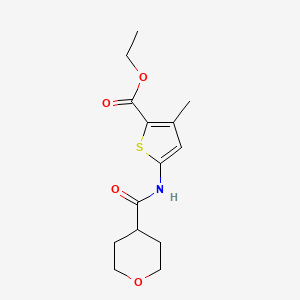

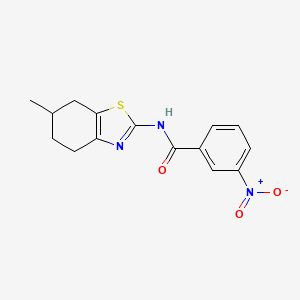

![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)

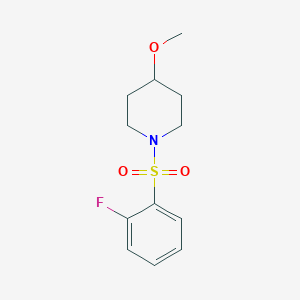

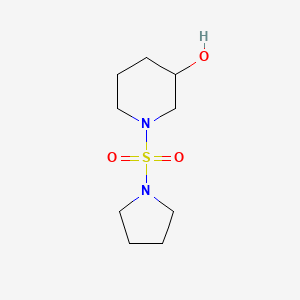

![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)